3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid
Description
The compound 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid consists of a 1,2,4-oxadiazole core substituted at position 3 with an azetidine ring and at position 5 with a hydroxyl group. The trifluoroacetic acid (TFA) component acts as a counterion, forming a salt or co-crystal to enhance solubility and stability. Key properties include:
This compound is likely used as a pharmaceutical intermediate or building block in drug discovery, given the prevalence of oxadiazoles and azetidines in bioactive molecules .
Properties
CAS No. |
2408963-78-8 |
|---|---|
Molecular Formula |
C7H8F3N3O4 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N3O2.C2HF3O2/c9-5-7-4(8-10-5)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H,7,8,9);(H,6,7) |
InChI Key |
WAUZGGFPXFGZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 1,2,4-Oxadiazole Core Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives. A prominent method involves the reaction of a hydrazide intermediate with a carbonyl source under dehydrating conditions. For example, in WO2015150891A1 , a sodium salt of a bicyclic diaza compound (III) reacts with a hydrazine derivative (II) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an intermediate hydrazide (IV). Subsequent cyclization using p-toluenesulfonyl chloride yields the 1,3,4-oxadiazole intermediate (V) .
Key Reaction Conditions for Oxadiazole Formation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hydrazide formation | EDC, HOBt | DMF | 25–35°C | 4 hr | 80% |
| Cyclization | p-TsCl | Toluene | 60°C | 12 hr | 86% |
Deprotection and Trifluoroacetate Salt Formation
The final step involves deprotection of the tert-butoxycarbonyl (Boc) group and salt formation. In WO2015150891A1 , the tetrabutyl ammonium salt of the intermediate (VII) is treated with trifluoroacetic acid (TFA) in dichloromethane at -10°C for 2 hours. This simultaneously removes the Boc group and forms the trifluoroacetate salt, yielding the target compound with 30% efficiency .
Critical Parameters for TFA Salt Formation
-
Temperature : -10°C to prevent side reactions
-
Solvent : Dichloromethane for optimal solubility
-
Workup : Evaporation under vacuum followed by diethyl ether trituration
Analytical Characterization and Purity
High-performance liquid chromatography (HPLC) is critical for assessing purity. The patent specifies a minimum purity of 88% for pharmaceutical applications, achieved via silica gel chromatography and recrystallization. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to confirm structural integrity. For example, the intermediate (VI) exhibits a mass-to-charge ratio (m/z) of 458.3 (M–H)⁻ .
Challenges and Optimization Opportunities
-
Regioselectivity : Alkylation steps often produce regioisomers, necessitating chromatographic separation .
-
Yield Limitations : The final TFA salt formation yields 30%, highlighting room for improvement in workup protocols .
-
Purification : Silica gel column chromatography remains essential but time-consuming.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce azetidine derivatives with altered functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Preliminary investigations suggest that compounds with similar structures may inhibit cancer cell proliferation. The oxadiazole ring is known for its role in targeting specific cancer pathways.
CCR6 Receptor Modulation
Recent patents indicate that derivatives of this compound are being explored as modulators of the CCR6 receptor, which is implicated in inflammatory responses and certain cancers . This modulation could lead to new treatments for autoimmune diseases and cancer.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various oxadiazole derivatives, including 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol. Results showed significant inhibition of growth in Gram-positive bacteria.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that compounds related to this oxadiazole exhibited cytotoxic effects, suggesting potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,2,4-oxadiazole scaffold is versatile, with substituents significantly altering physicochemical and biological properties. Below is a comparison with analogous compounds:
Key Observations :
- Azetidine vs.
- Hydroxyl group: The -OH in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs .
Role of Trifluoroacetic Acid (TFA)
TFA is commonly used to form salts with nitrogen-containing heterocycles, improving solubility and crystallinity. Examples include:
Azetidine-Containing Analogues
Azetidine rings are valued for their conformational constraints and metabolic stability. Comparable compounds include:
- N-(Azetidin-3-yl)-N-methylmethanesulfonamide, TFA : Features a sulfonamide group instead of oxadiazole, highlighting diverse applications of azetidine-TFA salts .
- Baricitinib impurity 48 (TFA salt) : Combines azetidine with pyrrolo[2,3-d]pyrimidine and pyrazole, underscoring TFA’s role in stabilizing complex APIs .
Biological Activity
3-(Azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. Its trifluoroacetic acid component enhances solubility and stability in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of cell cycle progression.
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Azetidin-3-yl)-1,2,4-oxadiazol-5-ol | A549 | TBD | Induction of apoptosis via ROS generation |
| Other oxadiazole derivatives | MCF7 | TBD | Cell cycle arrest in S and G2/M phases |
Modulation of CCR6 Receptors
The compound has been investigated for its role as a CCR6 receptor modulator. CCR6 is implicated in various inflammatory processes and diseases. Compounds that can selectively modulate this receptor may provide therapeutic benefits in conditions such as autoimmune diseases and certain cancers. The structural characteristics of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol suggest it may act as a selective antagonist or agonist depending on its conformation and binding affinity.
Case Studies
- Case Study on Anticancer Activity : A study demonstrated that a similar oxadiazole derivative exhibited significant cytotoxicity against SKOV3 ovarian cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways by activating caspases and altering mitochondrial membrane potential.
- Case Study on CCR6 Modulation : Research indicated that azetidine derivatives could inhibit CCR6-mediated signaling pathways in vitro. This inhibition resulted in decreased migration of immune cells associated with inflammatory responses.
Research Findings
The biological activity of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol has been explored in several contexts:
- In Vitro Studies : Various assays have been conducted to evaluate cytotoxicity against different cancer cell lines using MTT assays and flow cytometry.
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of related compounds in treating cancer or inflammatory diseases.
Q & A
Q. What are the established synthetic routes for preparing 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol trifluoroacetate?
- Methodological Answer : The synthesis typically involves:
-
Oxadiazole Ring Formation : Cyclization of precursors (e.g., amidoximes) under acidic or basic conditions .
-
Azetidine Coupling : Palladium-catalyzed cross-coupling or alkylation to introduce the azetidine moiety .
-
Salt Formation : Reaction with trifluoroacetic acid (TFA) to improve solubility and stability .
-
Key Conditions : Solvent choice (e.g., DMF, THF), temperature control (0–80°C), and stoichiometric ratios (e.g., 1:1.2 for TFA addition) .
- Data Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | H2SO4, 80°C, 6h | 65–70 | >95% | |
| Azetidine Alkylation | K2CO3, DMF, RT, 12h | 50–60 | >90% | |
| TFA Salt Formation | TFA, CH2Cl2, 0°C | 85–90 | >98% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm azetidine and oxadiazole protons/carbons (e.g., δ 8.2–8.5 ppm for oxadiazole protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 283.21) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch from TFA) and 3200–3400 cm⁻¹ (N-H stretch) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and salt interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
-
Dose-Response Analysis : Use standardized assays (e.g., IC50 curves) to compare potency variations .
-
Structural Analog Comparison : Benchmark against analogs (e.g., pyridine/oxadiazole derivatives) to identify substituent effects .
-
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between azetidine substitution and enzyme inhibition) .
- Data Table : Biological Activity Comparisons
| Study | Target (e.g., Enzyme/Receptor) | IC50 (µM) | Structural Variant | Reference |
|---|---|---|---|---|
| A | Tyrosine Kinase | 0.12 | 3-Pyridinyl | |
| B | HDAC | 1.8 | 4-Fluorophenyl | |
| C | β-Lactamase | 0.45 | Azetidin-3-yl |
Q. What strategies optimize the cyclization step during oxadiazole synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .
- pH Control : Adjust reaction pH to 3–4 using acetic acid to favor cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6h) while maintaining yields >70% .
- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., open-chain intermediates) .
Q. How does the trifluoroacetate counterion influence solubility and stability?
- Methodological Answer :
- Solubility Testing : Compare solubility in polar vs. non-polar solvents (e.g., >50 mg/mL in DMSO vs. <1 mg/mL in hexane) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show TFA salts retain >90% purity over 6 months vs. <70% for free bases .
- Crystallography : SHELXL-refined structures reveal hydrogen bonding between TFA and oxadiazole N-H groups .
Data Contradiction Analysis
Q. Why do yields vary in azetidine coupling steps across literature reports?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups on azetidine (e.g., -F) reduce nucleophilicity, lowering yields .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency by 20–30% vs. THF .
- Catalyst Degradation : Pd(0) catalysts deactivate faster in the presence of TFA, requiring excess ligand .
Structural and Computational Insights
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina models interactions with kinase active sites (e.g., binding energy ≤ -8.5 kcal/mol) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess tautomeric stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
